molecular formula C19H18N2O6S B402600 2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE

2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE

Cat. No.: B402600
M. Wt: 402.4g/mol
InChI Key: SHPNJOUXLZAKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE is a synthetic organic compound It is characterized by the presence of a nitro group, a benzoic acid moiety, a methoxy group, and a morpholine carbothioyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzoic acid ring.

    Methoxylation: Addition of the methoxy group to the aromatic ring.

    Esterification: Formation of the ester linkage with the morpholine carbothioyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The ester linkage can be hydrolyzed under acidic or basic conditions.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Reduction of Nitro Group: Formation of 4-amino-benzoic acid derivative.

    Hydrolysis of Ester: Formation of the corresponding carboxylic acid and morpholine.

Scientific Research Applications

2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials or as a component in agrochemicals.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the ester linkage may be involved in hydrolysis reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-benzoic acid methyl ester: Similar structure but lacks the morpholine carbothioyl group.

    2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the ester linkage.

    Morpholine-4-carbothioyl benzoic acid: Similar structure but lacks the nitro and methoxy groups.

Uniqueness

2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE is unique due to the combination of functional groups, which may confer specific chemical reactivity and biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C19H18N2O6S

Molecular Weight

402.4g/mol

IUPAC Name

[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate

InChI

InChI=1S/C19H18N2O6S/c1-25-17-12-14(18(28)20-8-10-26-11-9-20)4-7-16(17)27-19(22)13-2-5-15(6-3-13)21(23)24/h2-7,12H,8-11H2,1H3

InChI Key

SHPNJOUXLZAKFM-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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